molecular formula C10H12INO4 B4809919 2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide

2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide

Cat. No.: B4809919
M. Wt: 337.11 g/mol
InChI Key: AKTJGSOREOXXPS-UHFFFAOYSA-N
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Description

2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide is an organic compound with a complex structure that includes iodine, methoxy, and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a methoxyphenol derivative, followed by the introduction of a hydroxymethyl group through a hydroxymethylation reaction. The final step involves the formation of the acetamide group via an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The iodine atom can be reduced to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution of the iodine atom can result in various substituted phenoxyacetamide derivatives.

Scientific Research Applications

2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Its derivatives may have therapeutic potential, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-3,13H,4-5H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTJGSOREOXXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)I)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide
Reactant of Route 2
2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide
Reactant of Route 4
2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide
Reactant of Route 5
2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide
Reactant of Route 6
2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide

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